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Cat. No.: B1206110 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-tert-Butyl-N,N-
dimethylaniline

Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in

modern chemistry, providing unparalleled insight into molecular structure. This guide offers a

comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-tert-Butyl-N,N-dimethylaniline, a

common intermediate in organic synthesis. Tailored for researchers, scientists, and drug

development professionals, this document elucidates the theoretical principles behind the

observed spectra, provides detailed peak assignments, and outlines a robust experimental

protocol for data acquisition. By integrating foundational NMR theory with practical application,

this guide serves as a self-validating reference for the structural characterization of this and

structurally related compounds.

Introduction: The Molecule and the Method
4-tert-Butyl-N,N-dimethylaniline, with the chemical formula C₁₂H₁₉N, is a substituted aniline

featuring two key functional groups: a bulky, electron-donating tert-butyl group and a strongly

electron-donating N,N-dimethylamino group, positioned para to each other on a benzene ring.

[1] This substitution pattern creates a distinct electronic and steric environment that is reflected

in its spectroscopic properties.
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In fields ranging from materials science to medicinal chemistry, unambiguous structural

confirmation is a prerequisite for advancing research. NMR spectroscopy provides this

confirmation by mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei

within a molecule. The chemical shift, signal multiplicity (splitting), and integration of NMR

signals collectively provide a unique fingerprint of the molecular architecture. This guide will

deconstruct the ¹H and ¹³C NMR spectra of 4-tert-Butyl-N,N-dimethylaniline, explaining the

causality behind the spectral features observed.

Structural and Symmetry Analysis
To accurately predict and interpret an NMR spectrum, an initial analysis of the molecule's

symmetry is critical. 4-tert-Butyl-N,N-dimethylaniline possesses a C₂ axis of symmetry

passing through the C1-C4 carbons and the attached nitrogen and quaternary carbons. This

symmetry element renders specific sets of protons and carbons chemically equivalent, thereby

simplifying the expected spectra.

Proton Environments: There are four distinct sets of protons.

Carbon Environments: There are six distinct sets of carbons.

The structure with standardized numbering for NMR assignment is presented below.

Caption: Molecular structure of 4-tert-Butyl-N,N-dimethylaniline with atom numbering.

¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of

protons. The spectrum is characterized by four distinct signals, consistent with our symmetry

analysis.

Chemical Shift (δ) and Integration
Aromatic Protons (H2/H6 and H3/H5): The aromatic region typically appears between 6.5

and 8.0 ppm. The powerful electron-donating N,N-dimethylamino group causes a significant

upfield shift (to a lower ppm value) for the ortho (H3/H5) and para protons. Since the para

position is substituted, only the ortho and meta protons are observed. The protons ortho to
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the amino group (H3/H5) are expected to be more shielded and appear further upfield than

the protons meta to it (H2/H6).

N,N-dimethyl Protons (H7/H8): The six protons on the two methyl groups attached to the

nitrogen are equivalent due to rapid rotation around the C-N bonds. Their signal appears as

a sharp singlet. The electronegative nitrogen atom deshields these protons, placing their

signal around 2.9-3.0 ppm. For comparison, the N,N-dimethyl protons in N,N-dimethylaniline

appear at approximately 2.89-2.93 ppm.[2][3][4]

tert-Butyl Protons (H10/H11/H12): The nine protons of the tert-butyl group are equivalent and

give rise to a single, strong signal.[5] Being attached to an sp³-hybridized carbon and

shielded by electron density, this signal appears far upfield, typically around 1.3 ppm. This is

consistent with the chemical shift of the tert-butyl protons in related molecules like 4-tert-

butylaniline.[6]

Multiplicity (Splitting Pattern)
The splitting of a proton signal is determined by the number of adjacent, non-equivalent

protons, following the n+1 rule.

Aromatic Protons: The protons at C2/C6 are adjacent only to the protons at C3/C5, and vice

versa. This mutual coupling results in both signals appearing as doublets. The magnitude of

this interaction, the coupling constant (J), is typically around 8-9 Hz for ortho-coupling.

N,N-dimethyl and tert-Butyl Protons: These protons have no adjacent, non-equivalent

protons. Therefore, both signals appear as sharp singlets.

Summary of ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for 4-tert-Butyl-N,N-
dimethylaniline in a standard solvent like CDCl₃.
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Signal
Assignment

Chemical Shift
(δ, ppm)

Integration Multiplicity
Coupling
Constant (J,
Hz)

H2, H6 ~7.2 - 7.3 2H Doublet (d) ~8-9

H3, H5 ~6.6 - 6.7 2H Doublet (d) ~8-9

H7, H8 (-

N(CH₃)₂)
~2.9 - 3.0 6H Singlet (s) N/A

H10, H11, H12 (-

C(CH₃)₃)
~1.3 9H Singlet (s) N/A

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single

peak for each unique carbon atom. This technique is highly effective for confirming the carbon

skeleton of a molecule.

Chemical Shift (δ)
Aromatic Carbons (C1-C6): Six aromatic carbons give rise to four distinct signals due to

symmetry.

C1 (ipso-C, attached to N): This carbon is significantly deshielded by the attached nitrogen

and appears far downfield in the aromatic region, around 148-150 ppm.

C4 (ipso-C, attached to t-Bu): This carbon is also downfield due to its quaternary nature

and substitution on the ring, but less so than C1.

C2/C6 (meta to -NMe₂): These carbons are less affected by the substituents and appear in

the typical aromatic region.

C3/C5 (ortho to -NMe₂): The strong electron-donating effect of the amino group shields

these carbons, shifting their signal upfield relative to other aromatic carbons.

N,N-dimethyl Carbons (C7/C8): These two equivalent carbons are attached to nitrogen,

placing their signal in the 35-45 ppm range. In N,N-dimethylaniline, this peak is around 40.7
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ppm.[2]

tert-Butyl Carbons (C9, C10/C11/C12): This group gives two signals. The three equivalent

methyl carbons (C10/C11/C12) appear in the aliphatic region around 31 ppm. The

quaternary carbon (C9) is deshielded compared to the methyls and appears around 34 ppm.

These values are consistent with those observed for the tert-butyl group in similar structures.

[7][8]

Summary of ¹³C NMR Data
The following table summarizes the expected ¹³C NMR chemical shifts for 4-tert-Butyl-N,N-
dimethylaniline in CDCl₃.

Signal Assignment Chemical Shift (δ, ppm)

C1 ~148.5

C4 ~138.0

C2, C6 ~125.8

C3, C5 ~112.0

C7, C8 (-N(CH₃)₂) ~40.7

C9 (-C(CH₃)₃) ~33.9

C10, C11, C12 (-C(CH₃)₃) ~31.5

Experimental Protocol for NMR Data Acquisition
This protocol describes a standardized procedure for acquiring high-quality ¹H and ¹³C NMR

spectra. Trustworthiness in analytical data begins with a meticulous and reproducible

experimental methodology.

Materials and Reagents
4-tert-Butyl-N,N-dimethylaniline (≥98% purity)[1]

Deuterated chloroform (CDCl₃, 99.8 atom % D), with or without tetramethylsilane (TMS)
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5 mm NMR tubes of good quality

Pasteur pipettes

Analytical balance

Vial and spatula

Sample Preparation
Weighing: Accurately weigh approximately 15-20 mg of 4-tert-Butyl-N,N-dimethylaniline
directly into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is a standard choice

for non-polar to moderately polar organic compounds due to its excellent dissolving power

and single residual solvent peak.[9][10]

Mixing: Gently swirl the vial until the sample is completely dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure

the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

Capping: Cap the NMR tube securely. Label it clearly.

Instrument Setup and Data Acquisition
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal

dispersion.

Procedure:

Insert the sample into the spectrometer.

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform

automated or manual shimming to optimize the magnetic field homogeneity, which is

critical for achieving sharp, well-resolved peaks.

¹H NMR Acquisition:
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Tune and match the proton probe.

Acquire a standard single-pulse spectrum. Typical parameters on a 400 MHz instrument

might include: a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation

delay of 1-2 seconds, and 8 to 16 scans.

¹³C NMR Acquisition:

Tune and match the carbon probe.

Acquire a spectrum using a standard pulse program with broadband proton decoupling

(e.g., zgpg30).

Due to the low natural abundance of ¹³C, more scans are required. A typical acquisition

may involve 128 to 1024 scans with a relaxation delay of 2 seconds.

Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction to ensure all peaks are in the positive absorptive phase.

Apply a baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to

7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[11]

Integrate the signals in the ¹H NMR spectrum.

Caption: Standard experimental workflow for NMR analysis.

Safety Considerations
Scientific integrity includes a commitment to safety. Both the analyte and the solvent used in

this protocol require careful handling.

4-tert-Butyl-N,N-dimethylaniline: This compound is harmful if swallowed, inhaled, or in

contact with skin. It can cause skin and serious eye irritation.[12] Always handle in a well-
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ventilated fume hood while wearing appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat.

Deuterated Chloroform (CDCl₃): Chloroform is a suspected carcinogen and is toxic if

swallowed, inhaled, or absorbed through the skin. All handling should be performed within a

fume hood.

Consult the latest Safety Data Sheet (SDS) for both substances before beginning any

experimental work.[13]

Conclusion
The ¹H and ¹³C NMR spectra of 4-tert-Butyl-N,N-dimethylaniline are highly informative and

directly reflect its symmetrical, substituted structure. The ¹H spectrum is characterized by four

distinct signals: two upfield singlets for the aliphatic protons and two downfield doublets for the

aromatic protons. The ¹³C spectrum confirms the carbon framework with six unique signals,

whose chemical shifts are dictated by the electronic effects of the powerful N,N-dimethylamino

donor group and the alkyl tert-butyl group. By following a rigorous experimental protocol, these

spectra can be reliably obtained and interpreted, providing definitive structural verification

essential for any research or development endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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